REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]([C:12]([O-:14])=[O:13])[CH:6]=[C:7]([CH:11]=1)[C:8]([O-:10])=[O:9])#[CH:2].[K+].[K+]>O>[C:1]([C:3]1[CH:4]=[C:5]([C:12]([OH:14])=[O:13])[CH:6]=[C:7]([CH:11]=1)[C:8]([OH:10])=[O:9])#[CH:2] |f:0.1.2|
|
Name
|
Dipotassium 5-ethynylisophthalate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#C)C=1C=C(C=C(C(=O)[O-])C1)C(=O)[O-].[K+].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
under stirring until the pH
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were removed by filtration with a 5C
|
Type
|
FILTRATION
|
Details
|
filter paper
|
Type
|
ADDITION
|
Details
|
To the obtained filtrate, a 5 moles/liter hydrochloric acid was added
|
Type
|
CUSTOM
|
Details
|
The formed solid substance was separated by filtration
|
Type
|
WASH
|
Details
|
washed with ion-exchanged water
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
FILTRATION
|
Details
|
The filtration
|
Type
|
CUSTOM
|
Details
|
The obtained solid substance was dried at 50° C. under a reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C=1C=C(C=C(C(=O)O)C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g | |
YIELD: PERCENTYIELD | 99.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |